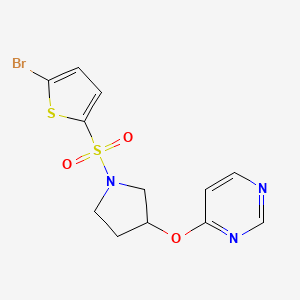

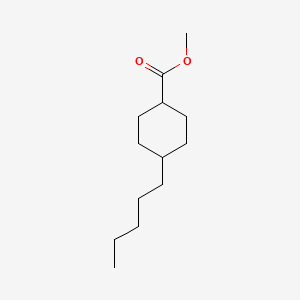

![molecular formula C16H22N2O4 B3013504 N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide CAS No. 1384784-60-4](/img/structure/B3013504.png)

N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper outlines the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate. These methods typically involve the acylation of amines or phenols and may be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper discusses the X-ray crystal structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, highlighting the importance of intramolecular hydrogen bonds and intermolecular associations. Paper examines the gas phase structures and internal dynamics of N,N-diethylacetamide, providing insights into the conformational preferences of such molecules.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be inferred from the chemical reactions they undergo. Paper describes the reaction of N-methyl-2-(4-phenoxyphenoxy) acetamide with sulfuryl chloride to yield a chlorinated product. This suggests that the compound "N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide" may also undergo similar reactions, such as halogenation or nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper evaluates the local anesthetic activity of 2-substituted-N-(2-diethylaminoethyl)acetamides, which is related to their dissociation constants and lipophilicity. Paper synthesizes 2-hydroxy-N-methyl-N-phenyl-acetamide and discusses its yield and spectroscopic characterization, which are important for understanding the compound's properties.

Relevant Case Studies

While the papers do not provide case studies directly related to "this compound," they do offer case studies of similar compounds. For example, paper discusses the anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, and paper details the synthesis and anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. These studies can provide a framework for understanding the potential biological activities of the compound .

科学的研究の応用

Synthesis and Chemical Modification

Compounds with structures similar to N,N-Diethyl-2[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide have been explored for their synthesis and chemical modification potentials. For instance, studies on the chemoselective acetylation of 2-aminophenol to derivatives such as N-(2-hydroxyphenyl)acetamide have shown the utility of these compounds in synthesizing antimalarial drugs. The process optimization, mechanism, and kinetics of such reactions have been deeply investigated, highlighting the importance of choosing appropriate acyl donors and reaction conditions for efficient synthesis (Magadum & Yadav, 2018).

Carrier Species for Biologically Active Agents

Polymeric compounds containing aminoaryloxy-methylamino groups have been synthesized and investigated as carrier species for biologically active agents. These water-soluble polymers have demonstrated potential for covalent attachment of bioactive side groups, signifying their importance in drug delivery and pharmaceutical research (Gwon, 2001).

Interaction with Biological Molecules

The interaction of acetamide derivatives with biological molecules such as proteins and DNA has been a subject of study. For example, the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has provided insights into the biological transformation and toxicity of these compounds, which can inform the design of safer agrochemicals (Coleman et al., 2000).

Analytical and Environmental Applications

The detection and analysis of acetamide and its derivatives in environmental samples highlight the relevance of these compounds in environmental science. Studies such as the detection of acetamide in interstellar molecules, for example, underscore the breadth of analytical applications, from environmental monitoring to astrochemistry (Hollis et al., 2006).

Novel Syntheses for Pharmacological Agents

The synthesis of novel acetamide derivatives for potential use as analgesic and antipyretic agents represents a significant area of medicinal chemistry research. The exploration of green synthetic methods and the pharmacological assessment of these compounds contribute to the development of new therapeutics (Reddy et al., 2014).

特性

IUPAC Name |

N,N-diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-4-18(5-2)15(20)10-17(3)16(21)12-22-14-8-6-13(11-19)7-9-14/h6-9,11H,4-5,10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJOJGVAGKHJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN(C)C(=O)COC1=CC=C(C=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-chlorobenzyl)-2-ethyl-5-((2-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3013421.png)

![1-(4-Nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3013424.png)

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine](/img/structure/B3013426.png)

![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)